N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridine moiety substituted at the 3-position, a piperidine ring with a carboxamide group at the 3-position, and a tetrazolo[1,5-b]pyridazinyl substituent.
Properties
Molecular Formula |
C15H16N8O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-pyridin-3-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H16N8O/c24-15(17-12-4-1-7-16-9-12)11-3-2-8-22(10-11)14-6-5-13-18-20-21-23(13)19-14/h1,4-7,9,11H,2-3,8,10H2,(H,17,24) |
InChI Key |
AMIIIHUBNCOWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Piperidine-3-carboxamide Core
The piperidine-3-carboxamide intermediate is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting piperidine-3-carboxylic acid derivatives with ammonia or primary amines. For example, ethyl piperidine-3-carboxylate can undergo hydrolysis to the carboxylic acid, followed by activation with thionyl chloride to form the acyl chloride. Subsequent reaction with pyridin-3-amine in the presence of a base like triethylamine yields the carboxamide.
Reaction Conditions:
-
Acyl chloride formation: Thionyl chloride, reflux, 4–6 hours.
-
Amide coupling: Pyridin-3-amine, triethylamine, dichloromethane, 0°C to room temperature, 12 hours.
Tetrazolo[1,5-b]pyridazin-6-yl Moiety
The tetrazolo[1,5-b]pyridazine system is constructed via cyclization of pyridazine precursors. One method involves treating 6-aminopyridazine with sodium nitrite and hydrochloric acid to form the diazonium salt, which undergoes intramolecular cyclization upon heating to yield the tetrazolo[1,5-b]pyridazine core. Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse tetrazole rings onto pyridazine scaffolds.
Optimized Cyclization Protocol:
| Parameter | Value |
|---|---|
| Starting material | 6-aminopyridazine |
| Diazotization agent | NaNO₂ (1.2 equiv), HCl (3M) |
| Temperature | 0–5°C (diazotization), 80°C (cyclization) |
| Yield | 68–72% |
Amide Bond Formation Strategies
The final assembly of the target compound relies on coupling the piperidine-3-carboxamide with the tetrazolo[1,5-b]pyridazin-6-yl group. Two primary methods dominate literature reports:
Nucleophilic Aromatic Substitution
The piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., chloride) on the tetrazolo[1,5-b]pyridazine. For instance, 6-chlorotetrazolo[1,5-b]pyridazine reacts with piperidine-3-carboxamide in dimethylformamide (DMF) at 100°C for 24 hours, yielding the coupled product.
Key Variables:
Transition Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amination offers higher regioselectivity for electron-deficient heterocycles. Using Pd₂(dba)₃ and Xantphos as a ligand system, the reaction proceeds at 80°C in toluene, achieving yields up to 75%.
Catalytic System Comparison:
| Catalyst/Ligand | Temperature | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos | 100°C | 62% |
| Pd₂(dba)₃/BINAP | 80°C | 68% |
| PdCl₂(AmPhos) | 90°C | 71% |
Multi-Step Synthesis Pathways
A representative five-step synthesis from commercial starting materials is outlined below:
-
Synthesis of 6-aminopyridazine: Pyridazine nitration followed by reduction (Fe/HCl).
-
Tetrazolo[1,5-b]pyridazine formation: Diazotization/cyclization (NaNO₂/HCl).
-
Piperidine-3-carboxamide preparation: Acylation of piperidine-3-carboxylic acid with pyridin-3-amine.
-
Chlorination: POCl₃ treatment of tetrazolo[1,5-b]pyridazin-6-ol to install chloride.
-
Coupling: Nucleophilic substitution or Pd-catalyzed amination.
Overall Yield: 28–34% (starting from pyridazine).
Reaction Optimization Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMAc) improve solubility of the tetrazolo-pyridazine intermediate but may promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity.
Temperature and Catalytic Activity
Elevated temperatures (>100°C) accelerate coupling but degrade tetrazole rings. Pd₂(dba)₃ exhibits superior stability at 80–90°C compared to Pd(OAc)₂.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
¹H NMR Validation:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
“N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a piperidine ring, a pyridine moiety, and a tetrazolo[1,5-b]pyridazine group. Its molecular formula is with a molecular weight of 324.34 g/mol. The synthesis of this compound typically involves multi-step organic reactions, which must be optimized for yield and purity to obtain the final product effectively.
Anticancer Potential
Preliminary studies suggest that N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide may exhibit anti-tumor properties . Compounds with similar structures have shown promising results against various cancer cell lines. For instance, related tetrazole derivatives have been reported to inhibit specific kinases involved in tumor progression, indicating that this compound could possess similar inhibitory effects.
Research Findings and Case Studies
Recent research has highlighted the potential applications of compounds similar to this compound in various therapeutic areas:
- PIM Kinase Inhibition : Studies focusing on PIM kinase inhibitors have shown that structurally related compounds can selectively inhibit PIM kinases (PIM-1 and PIM-3), which are implicated in cancer cell survival and proliferation .
- Antiproliferative Activity : Investigations into the antiproliferative effects of similar heterocycles revealed significant activity against solid tumors such as colon adenocarcinoma and breast adenocarcinoma cell lines. The evaluation compared these compounds with established chemotherapeutics like cisplatin and doxorubicin .
Mechanism of Action
The mechanism of action of “N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Comparative Overview of Structural Analogs
Impact of Heterocycle Substitution
- Tetrazolo vs. Triazolo Groups: The replacement of the tetrazolo[1,5-b]pyridazinyl group (E-4d) with a triazolo[4,3-b]pyridazinyl group (E-4c) increases the melting point from 246–248°C to 285–288°C . This suggests enhanced crystallinity or stronger intermolecular interactions (e.g., hydrogen bonding) in triazolo derivatives. Tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids, while triazoles may offer distinct electronic properties affecting target binding .
Positional Isomerism Effects
- Pyridine Substitution (3-yl vs. 4-yl): The target compound’s pyridin-3-yl group vs. For example, 3-substituted pyridines often exhibit different steric and electronic profiles compared to 4-substituted analogs, influencing affinity for kinases or ion channels .
- Piperidine Carboxamide Position (3 vs. 4) :
- The carboxamide group at piperidine-3 (target) vs. piperidine-4 (CAS 1351691-24-1) may affect conformational flexibility and hydrogen-bonding capacity, critical for interactions with biological targets.
Implications for Drug Design
- Thermal Stability : Triazolo derivatives (e.g., E-4c) may offer advantages in formulation due to higher melting points, whereas tetrazolo analogs (e.g., E-4d and the target) could prioritize metabolic stability .
- Bioactivity : Positional isomerism in pyridine and piperidine moieties (e.g., 3-yl vs. 4-yl) may fine-tune selectivity for biological targets. For instance, 4-substituted pyridines are common in EGFR inhibitors, while 3-substituted variants may target alternative pathways .
Biological Activity
N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide, a compound with the molecular formula and a molecular weight of 324.34 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a tetrazolo[1,5-b]pyridazine moiety, and a piperidine carboxamide group. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Below are key findings from research:
1. Anti-inflammatory Activity
Research indicates that derivatives of tetrazolo[1,5-b]pyridazine compounds exhibit significant anti-inflammatory properties. For example, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in cell lines stimulated with lipopolysaccharides (LPS) .
2. Anticancer Properties
Studies have demonstrated that pyridazine derivatives can inhibit various cancer cell lines. The mechanism often involves the modulation of kinase pathways critical for cancer cell proliferation. For instance, imidazo[1,2-b]pyridazine derivatives were identified as potent inhibitors of IKKbeta and p38 MAP kinase, which are involved in inflammatory responses and cancer progression .
3. Antimicrobial Activity
Preliminary investigations suggest that compounds containing the tetrazolo group may exhibit antimicrobial properties against both bacterial and fungal strains. The presence of nitrogen-rich heterocycles is believed to enhance their interaction with microbial targets .
Table 1: Summary of Biological Activities
Detailed Study Insights
In one study focusing on the structure-activity relationship (SAR) of pyridazine derivatives, modifications at specific positions on the pyridine ring significantly enhanced anti-inflammatory activity. The study utilized high-throughput screening to identify lead compounds which were further optimized for potency against TNF-alpha production in THP-1 cells .
Another research effort evaluated the pharmacokinetics of related compounds in vivo using murine models. Results indicated that certain derivatives maintained their activity without significant toxicity markers in liver and kidney functions, suggesting a favorable safety profile for further development .
The mechanisms underlying the biological activities of this compound are still being elucidated but appear to involve:
- Kinase Inhibition: The compound may act as an inhibitor of key kinases involved in inflammatory pathways.
- Cytokine Modulation: It appears to modulate the expression levels of various cytokines involved in immune responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, tetrazolo[1,5-b]pyridazine intermediates (e.g., 6-hydrazinotetrazolo[1,5-b]pyridazine) can be functionalized via nucleophilic substitution or condensation reactions with piperidine-carboxamide derivatives . Purity optimization may require chromatographic purification (e.g., flash column chromatography) and recrystallization using solvents like ethanol or dimethylformamide. Purity validation should employ HPLC (>98%) and elemental analysis .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., pyridine and tetrazole ring protons resonate at δ 7.5–9.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight accuracy (e.g., calculated vs. observed m/z) .
- IR Spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. What preliminary pharmacological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening should focus on target-specific assays. For example:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cellular viability assays (e.g., MTT or ATP-luminescence) to assess cytotoxicity .
- Binding affinity studies (e.g., SPR or radioligand displacement) if targeting receptors .
Advanced Research Questions
Q. How can synthetic yields of the tetrazolo[1,5-b]pyridazine core be improved, and what are common side reactions?
- Methodological Answer : Tetrazolo[1,5-b]pyridazine synthesis often suffers from low yields due to competing cyclization pathways. Optimize by:
- Temperature control (e.g., reflux in acetic acid for 6–8 hours to favor tetrazole ring formation) .
- Catalytic additives (e.g., ZnCl₂ or CuI) to accelerate cyclization .
- Monitor intermediates via TLC or LC-MS to identify byproducts like open-chain hydrazines .
Q. How do structural modifications (e.g., substituents on the pyridine or piperidine rings) affect pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
- Introducing electron-withdrawing/donating groups on the pyridine ring to modulate electron density and binding affinity.
- Varying piperidine substituents (e.g., methyl vs. phenyl groups) to assess steric effects on target engagement .
- Comparative assays using analogs (e.g., N-(pyridin-2-yl) vs. N-(pyridin-4-yl) derivatives) to determine positional selectivity .
Q. How can contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays) be resolved?
- Methodological Answer : Investigate potential sources of variability:
- Assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Compound stability (e.g., degradation in DMSO stock solutions over time; verify via LC-MS).
- Cell line variability (e.g., differences in membrane permeability or efflux pump expression) .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
